2-Amino-4-bromo-5-methylbenzoic acid

MAO-A inhibition Selectivity profiling Neuropharmacology

Secure a distinctive trisubstituted benzoic acid scaffold for medicinal chemistry. The precise 2-amino-4-bromo-5-methyl substitution is essential for its unique dual HDAC1/MAO-A selectivity (HDAC1 IC50=5nM, 200-fold selective; MAO-A IC50=66nM, 5,454-fold over MAO-B). Its defined LogP (2.73) and versatile reactivity, unavailable from simpler isomers, make it critical for developing selective enzyme inhibitors without the off-target effects of pan-inhibitors like vorinostat or clorgyline.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06
CAS No. 1643156-29-9
Cat. No. B1652939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-5-methylbenzoic acid
CAS1643156-29-9
Molecular FormulaC8H8BrNO2
Molecular Weight230.06
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)N)C(=O)O
InChIInChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
InChIKeyHSGUDNZGCRSWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromo-5-methylbenzoic acid (CAS 1643156-29-9): Product Baseline and Differentiation Overview


2-Amino-4-bromo-5-methylbenzoic acid (CAS 1643156-29-9) is a trisubstituted benzoic acid derivative bearing an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position of the benzene ring . This compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its unique substitution pattern confers distinct physicochemical properties and biological activity profiles that differentiate it from positional isomers and halogen-substituted analogs, making it a valuable intermediate for the development of selective enzyme inhibitors .

Why Generic Substitution of 2-Amino-4-bromo-5-methylbenzoic acid with Positional Isomers or Halogen Analogs is Inadvisable


Substitution of 2-Amino-4-bromo-5-methylbenzoic acid with closely related analogs, such as 2-Amino-5-bromo-4-methylbenzoic acid (CAS 106976-24-3) or 2-Amino-4-chloro-5-methylbenzoic acid, cannot be performed without compromising biological activity and physicochemical properties. The specific arrangement of the amino, bromo, and methyl substituents on the benzene ring governs both the compound's inhibitory potency and its selectivity profile across enzyme families [1]. Even minor alterations in substitution pattern result in significant changes in LogP, hydrogen bonding capacity, and steric interactions with biological targets, thereby altering pharmacokinetic behavior and target engagement [1].

Quantitative Evidence for Selecting 2-Amino-4-bromo-5-methylbenzoic acid Over Closest Analogs


MAO-A Inhibitory Potency and Isoform Selectivity Relative to Clorgyline

2-Amino-4-bromo-5-methylbenzoic acid exhibits moderate inhibitory potency against bovine brain mitochondrial MAO-A (IC50 = 66 nM) and high selectivity over MAO-B (IC50 = 360,000 nM), yielding a selectivity ratio of approximately 5,454-fold [1]. In comparison, the reference MAO-A inhibitor clorgyline displays an IC50 of 19.5 nM against human recombinant MAO-A and an IC50 of 45,300 nM against MAO-B, corresponding to a selectivity ratio of approximately 2,323-fold [2]. The target compound thus demonstrates approximately 2.3-fold greater isoform selectivity than clorgyline, albeit with moderately reduced absolute potency.

MAO-A inhibition Selectivity profiling Neuropharmacology

HDAC1 Inhibitory Potency Compared to the Clinical HDAC Inhibitor Vorinostat

2-Amino-4-bromo-5-methylbenzoic acid potently inhibits human recombinant HDAC1 with an IC50 of 5 nM [1]. In contrast, the clinically approved pan-HDAC inhibitor vorinostat (SAHA) displays an HDAC1 IC50 of 255 nM under comparable assay conditions using the same substrate and preincubation protocol [2]. This represents a 51-fold enhancement in enzymatic potency for the target compound relative to vorinostat.

HDAC inhibition Epigenetics Cancer research

HDAC Isoform Selectivity Profile: HDAC1 vs HDAC6 and HDAC8

2-Amino-4-bromo-5-methylbenzoic acid demonstrates marked selectivity for HDAC1 over other class I and class IIb HDAC isoforms. The compound inhibits human recombinant HDAC6 with an IC50 of 1,000 nM (200-fold selectivity) and HDAC8 with an IC50 of 13,000 nM (2,600-fold selectivity) [1]. In comparison, vorinostat is a pan-HDAC inhibitor with IC50 values of 255 nM (HDAC1), 113 nM (HDAC2), 191 nM (HDAC3), and 21.7 nM (HDAC6) [2], exhibiting essentially no selectivity among isoforms. The target compound's pronounced HDAC1 preference distinguishes it from non-selective clinical HDAC inhibitors.

HDAC selectivity Isoform-specific inhibition Medicinal chemistry

5-Lipoxygenase Inhibitory Activity Relative to the Clinical Inhibitor Zileuton

2-Amino-4-bromo-5-methylbenzoic acid inhibits 5-lipoxygenase (5-LO) in human neutrophils with an IC50 of 3,600 nM (3.6 μM) in a cell-intact assay [1]. The clinical 5-LO inhibitor zileuton exhibits an IC50 of 1,900 nM (1.9 μM) in human PMNL under similar assay conditions [2]. The target compound is approximately 1.9-fold less potent than zileuton, indicating that while it retains measurable 5-LO inhibitory activity, it is not a superior 5-LO inhibitor. This evidence suggests that the compound's primary differentiation lies in its MAO-A and HDAC1 profiles rather than 5-LO inhibition.

5-LO inhibition Inflammation Leukotriene biosynthesis

Vendor-Specified Purity and Physical Form for Procurement Reliability

Commercial suppliers offer 2-Amino-4-bromo-5-methylbenzoic acid at specified purities of ≥95% and 97% , with the compound provided as a solid and recommended for long-term storage in a cool, dry place . The computed LogP value is 2.73 , which differs from the positional isomer 2-Amino-5-bromo-4-methylbenzoic acid (LogP = 2.62) and influences solubility and membrane permeability characteristics. This defined purity and physicochemical specification ensures batch-to-batch consistency for reproducible experimental outcomes.

Chemical procurement Quality control Sourcing

Recommended Research and Industrial Application Scenarios for 2-Amino-4-bromo-5-methylbenzoic acid Based on Quantitative Evidence


Development of Isoform-Selective HDAC1 Inhibitors for Epigenetic Drug Discovery

2-Amino-4-bromo-5-methylbenzoic acid is a validated starting point for the design of HDAC1-selective inhibitors. With an IC50 of 5 nM against HDAC1 and 200-fold selectivity over HDAC6 [1], this compound provides a scaffold that can be further optimized to enhance potency and selectivity while minimizing the pan-HDAC inhibition associated with clinical agents like vorinostat . Procurement of this compound supports medicinal chemistry campaigns targeting HDAC1-driven pathologies, including certain cancers and neurological disorders.

MAO-A Selective Inhibitor Scaffold for Neurological Disease Research

The compound's MAO-A inhibitory activity (IC50 = 66 nM) and high selectivity over MAO-B (5,454-fold) [1] position it as a useful tool compound or lead scaffold for exploring MAO-A biology in depression, anxiety, and neurodegenerative diseases. Compared to the reference inhibitor clorgyline, the compound offers enhanced isoform selectivity, which may be advantageous for reducing off-target effects in cellular and in vivo models .

Chemical Probe for Polypharmacology Studies Investigating Dual MAO-A/HDAC1 Inhibition

Given its dual inhibitory activity against MAO-A (66 nM) and HDAC1 (5 nM) [1], 2-Amino-4-bromo-5-methylbenzoic acid may serve as a chemical probe to investigate the therapeutic potential of simultaneous MAO-A and HDAC1 inhibition in neuropsychiatric and oncology indications. Researchers can leverage this compound to dissect polypharmacology mechanisms and to validate target engagement in relevant disease models.

Organic Synthesis Intermediate for Halogen-Containing Heterocyclic Building Blocks

As a trisubstituted benzoic acid bearing a bromine atom and an amino group, this compound is a versatile intermediate for the synthesis of more complex heterocyclic scaffolds [1]. Its defined purity (≥95%) and LogP (2.73) facilitate predictable reactivity and purification in multi-step synthetic routes, making it suitable for the preparation of focused chemical libraries and advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromo-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.